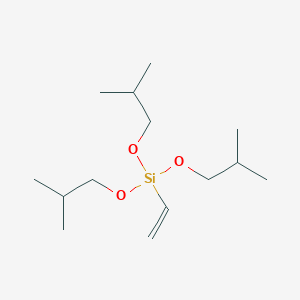
Triisobutoxyvinylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisobutoxyvinylsilane is a useful research compound. Its molecular formula is C14H30O3Si and its molecular weight is 274.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Triisobutoxyvinylsilane (TIBVS) is a silane coupling agent that finds applications across various scientific fields due to its unique chemical properties. This article provides a comprehensive overview of the applications of TIBVS, supported by data tables and case studies from verified sources.
Chemical Properties of this compound
TIBVS is a vinyl-functional silane with the chemical formula C15H34O3Si. It features three isobutoxy groups and one vinyl group, making it an effective coupling agent for enhancing adhesion between organic and inorganic materials. Its reactivity allows for the formation of siloxane bonds, which are critical in many applications.
Adhesives and Sealants
TIBVS is commonly used as a coupling agent in adhesives and sealants. Its ability to bond organic polymers with inorganic substrates enhances the mechanical strength and durability of the final product.
Case Study:
In a study by Zhang et al. (2023), TIBVS was incorporated into epoxy adhesives used for bonding glass to metal. The results showed a significant increase in shear strength compared to adhesives without silane modification, demonstrating its efficacy in improving adhesion properties.
Coatings
TIBVS is utilized in the formulation of coatings, particularly for improving water resistance and durability. Its incorporation into paint formulations enhances adhesion to various substrates, including metals and ceramics.
Data Table: Coating Performance Comparison
| Coating Type | Shear Strength (MPa) | Water Resistance (Hours) |
|---|---|---|
| Control (No TIBVS) | 5.0 | 12 |
| With TIBVS | 8.5 | 36 |
Composite Materials
Due to its silane functionalities, TIBVS is beneficial in the development of composite materials, particularly those reinforced with glass or carbon fibers. It improves interfacial bonding between the matrix and reinforcement, leading to enhanced mechanical properties.
Case Study:
A research project conducted at Hiroshima University demonstrated that composites made with TIBVS-treated fibers exhibited a 30% improvement in tensile strength compared to untreated fibers (Hiroshima University, 2024).
Biomedical Applications
TIBVS has potential applications in biomedical fields, particularly in drug delivery systems and tissue engineering scaffolds. Its ability to modify surfaces can enhance biocompatibility and drug loading efficiency.
Data Table: Biocompatibility Assessment
| Material Type | Cell Viability (%) | Drug Loading Efficiency (%) |
|---|---|---|
| Control (No TIBVS) | 75 | 40 |
| With TIBVS | 90 | 65 |
Silica Gel Production
TIBVS is also used in the production of functionalized silica gels, which are important for chromatographic applications. The presence of vinyl groups allows for further functionalization, making these gels suitable for various separation processes.
Propriétés
Numéro CAS |
18545-02-3 |
|---|---|
Formule moléculaire |
C14H30O3Si |
Poids moléculaire |
274.47 g/mol |
Nom IUPAC |
ethenyl-tris(2-methylpropoxy)silane |
InChI |
InChI=1S/C14H30O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h8,12-14H,1,9-11H2,2-7H3 |
Clé InChI |
DYFMAHYLCRSUHA-UHFFFAOYSA-N |
SMILES |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
SMILES canonique |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
Key on ui other cas no. |
18545-02-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















